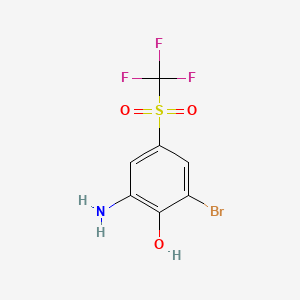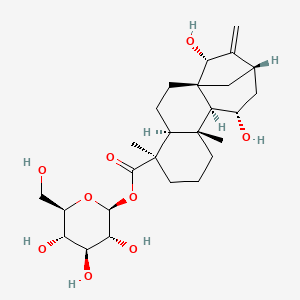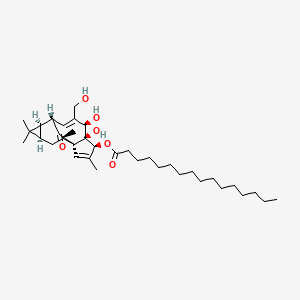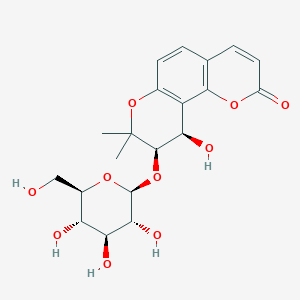
2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol” is a chemical compound with the CAS Number: 1440535-13-6 . It has a molecular weight of 320.09 and its IUPAC name is 2-amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is stored at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of sulfonamide-derived compounds, including those related to "2-Amino-6-bromo-4-((trifluoromethyl)sulfonyl)phenol" and their transition metal complexes, have been explored for their potential applications. These synthesized compounds are characterized for their structure through various spectral and analytical techniques, providing insights into their chemical behavior and interactions. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their metal complexes, analyzing their structure and evaluating their biological activity, which revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
Environmental Applications
Research on novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment involves the synthesis of sulfonated aromatic diamine monomers. These monomers are used to prepare thin-film composite nanofiltration membranes, showing an increase in water flux by improving surface hydrophilicity without compromising the rejection of dyes. The presence of sulfonic acid groups plays a crucial role in water permeation and dye rejection, indicating the environmental application of such compounds in water treatment technologies (Liu et al., 2012).
Material Science Applications
In material science, the synthesis of new fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constant has been reported, employing aromatic diamine monomers with pendant trifluoromethyl groups. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for applications requiring materials with these properties (Wang et al., 2014).
Catalysis and Chemical Transformations
The compound and its derivatives have also been studied in the context of catalysis and chemical transformations. For example, the synthesis and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand have been explored. These complexes can catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolyl sulfide, demonstrating the utility of such compounds in catalytic processes (Hossain et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The safety precautionary statements are P271;P261;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGJJBOTKNWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)


![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
